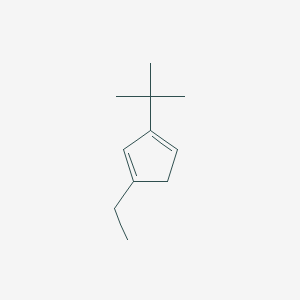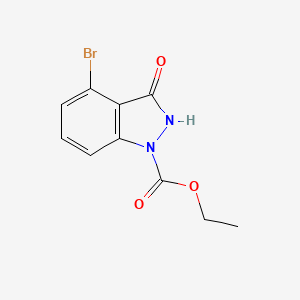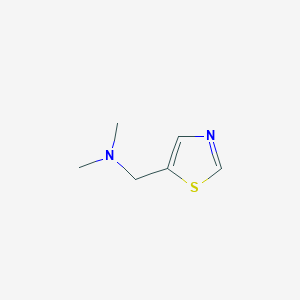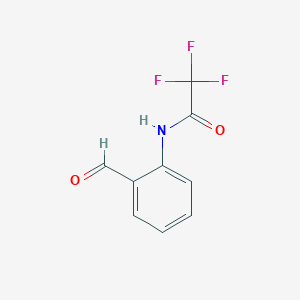![molecular formula C17H26N2 B8718150 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane](/img/structure/B8718150.png)
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane
Descripción general
Descripción
6-benzyl-8,8-dimethyl-6,9-diazaspiro[45]decane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane
- This compound analogs
Uniqueness
This compound is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H26N2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
6-benzyl-8,8-dimethyl-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C17H26N2/c1-16(2)14-19(12-15-8-4-3-5-9-15)17(13-18-16)10-6-7-11-17/h3-5,8-9,18H,6-7,10-14H2,1-2H3 |
Clave InChI |
WQRASDKXLMNYOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2(CCCC2)CN1)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B8718083.png)
![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride](/img/structure/B8718091.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)

![1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole](/img/structure/B8718122.png)

![(2-{[(4-Chlorophenyl)methyl]amino}phenyl)methanol](/img/structure/B8718130.png)
![(s)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B8718138.png)





